molecular formula C8H18Cl2N2 B7451619 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride

2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride

Cat. No.: B7451619
M. Wt: 213.15 g/mol
InChI Key: PDBHFBCEIHLWGK-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride typically involves the formation of the spirocyclic core through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of visible light-mediated energy transfer catalysis to engage triplet excited states in intermolecular coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted spirocyclic derivatives. These products can be further functionalized for specific applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the conformation of natural ligands, thereby modulating the activity of enzymes and receptors. For example, it can bind to the active site of enzymes, inhibiting their function or altering their activity . The compound’s unique structure also enables it to interact with multiple targets, making it a versatile tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties. This structure allows for greater conformational flexibility and the ability to interact with a diverse range of biological targets. Additionally, its dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

2-propan-2-yl-2,6-diazaspiro[3.3]heptane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-7(2)10-5-8(6-10)3-9-4-8;;/h7,9H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBHFBCEIHLWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(C1)CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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